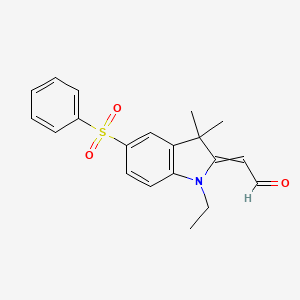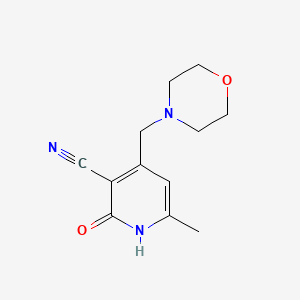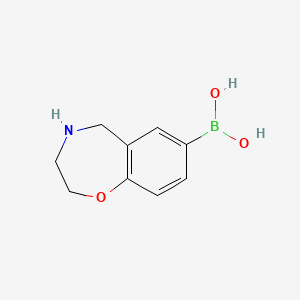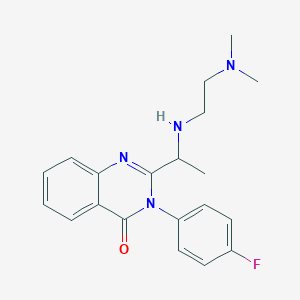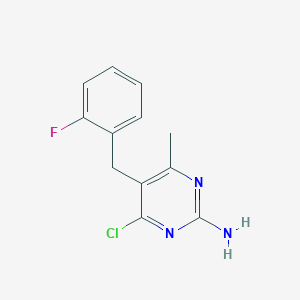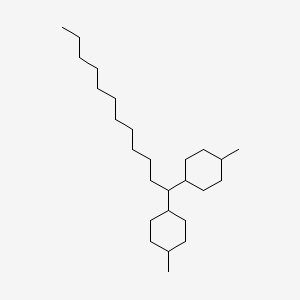
1,1-Di(4-methylcyclohexyl)dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Di(4-methylcyclohexyl)dodecane is a hydrocarbon compound with the molecular formula C26H50. It is also known by other names such as Cyclohexane, 1,1’-dodecylidenebis[4-methyl-] and 1,1-bis(4-methylcyclohexyl)dodecane . This compound is characterized by its two 4-methylcyclohexyl groups attached to a dodecane backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(4-methylcyclohexyl)dodecane typically involves the reaction of 4-methylcyclohexyl derivatives with dodecane under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 4-methylcyclohexyl chloride reacts with dodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
1,1-Di(4-methylcyclohexyl)dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield the corresponding alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine gas (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated hydrocarbons
科学的研究の応用
1,1-Di(4-methylcyclohexyl)dodecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
作用機序
The mechanism of action of 1,1-Di(4-methylcyclohexyl)dodecane involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .
類似化合物との比較
Similar Compounds
- 1,1-Di(4-methylcyclohexyl)hexane
- 1,1-Di(4-methylcyclohexyl)octane
- 1,1-Di(4-methylcyclohexyl)decane
Uniqueness
1,1-Di(4-methylcyclohexyl)dodecane is unique due to its longer dodecane backbone, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain length can influence its solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
55334-09-3 |
|---|---|
分子式 |
C26H50 |
分子量 |
362.7 g/mol |
IUPAC名 |
1-methyl-4-[1-(4-methylcyclohexyl)dodecyl]cyclohexane |
InChI |
InChI=1S/C26H50/c1-4-5-6-7-8-9-10-11-12-13-26(24-18-14-22(2)15-19-24)25-20-16-23(3)17-21-25/h22-26H,4-21H2,1-3H3 |
InChIキー |
ARDIJKGJYOGVEO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(C1CCC(CC1)C)C2CCC(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
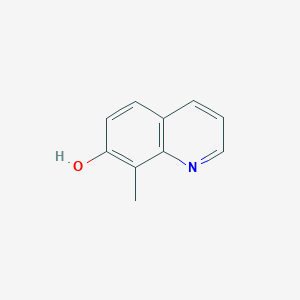
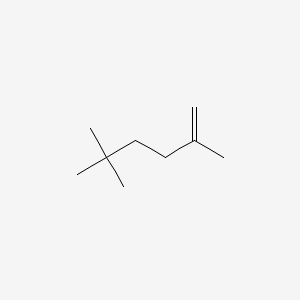
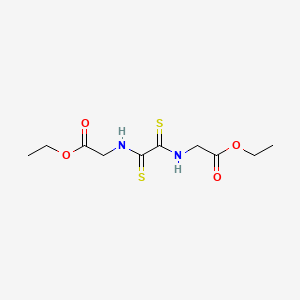

![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)

